molecular formula C12H19N5 B13943035 4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine

4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine

Cat. No.: B13943035
M. Wt: 233.31 g/mol
InChI Key: DMQGRIJTXNTELD-UHFFFAOYSA-N
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Description

4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine is a compound known for its high affinity as a non-imidazole histamine H3 receptor agonist. This compound has shown significant potential in central nervous system activity, making it a subject of interest in medicinal chemistry .

Preparation Methods

The synthesis of 4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine involves several steps. One common method includes the neutralization of 4-methyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-2-amine with ammonia solution in methanol, followed by filtration and evaporation of the solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine involves its role as a histamine H3 receptor agonist. It binds to the H3 receptor, regulating the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This regulation affects various physiological processes, including sleep-wake cycles, cognition, and food intake .

Comparison with Similar Compounds

Compared to other histamine H3 receptor agonists, 4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine stands out due to its non-imidazole structure. Similar compounds include:

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine
  • VUF16839 (14d)

These compounds share similar binding modes and pharmacological profiles but differ in their specific chemical structures and activities .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

4-(3-aminoazetidin-1-yl)-6-cyclopentylpyrimidin-2-amine

InChI

InChI=1S/C12H19N5/c13-9-6-17(7-9)11-5-10(15-12(14)16-11)8-3-1-2-4-8/h5,8-9H,1-4,6-7,13H2,(H2,14,15,16)

InChI Key

DMQGRIJTXNTELD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=NC(=N2)N)N3CC(C3)N

Origin of Product

United States

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